molecular formula C15H15NO2 B8774879 4-ethyl-N-(2-hydroxyphenyl)benzamide

4-ethyl-N-(2-hydroxyphenyl)benzamide

Cat. No.: B8774879
M. Wt: 241.28 g/mol
InChI Key: LKALLKNMLASJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-N-(2-hydroxyphenyl)benzamide is a benzamide derivative characterized by an ethyl group at the para position of the benzoyl ring and a hydroxyl-substituted phenylamine moiety. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4-ethyl-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C15H15NO2/c1-2-11-7-9-12(10-8-11)15(18)16-13-5-3-4-6-14(13)17/h3-10,17H,2H2,1H3,(H,16,18)

InChI Key

LKALLKNMLASJLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Ethyl and methoxy groups (e.g., in ) enhance logP values compared to polar substituents like nitro or sulfonamide .
  • Hydrogen Bonding : The hydroxyl group in this compound facilitates interactions with biological targets, similar to sulfonamides in .

Key Observations :

  • Bulky substituents (e.g., indazole in ) reduce yields due to steric hindrance.
  • Hydroxyl-containing compounds (e.g., A40 in ) achieve high purity (>95%) via standard HPLC protocols.

Structural-Activity Relationships :

  • Halogenation : Chloro or bromo groups () enhance target binding but may increase toxicity.
  • Hydroxyl Position : Ortho-hydroxyl (as in the target compound) optimizes hydrogen bonding without steric clashes.

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